Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione
The target compound (MW 292.3 g/mol) carries an additional N3‑(4‑methylphenyl) substituent relative to the simpler analog 5-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione (MW 202.21 g/mol), increasing molecular weight by 90.1 g/mol (44.6 %) [1][2]. This structural addition raises the computed lipophilicity (XLogP3) from 1.0 for the comparator to an estimated ~3.5 for the target compound, a Δ of approximately +2.5 log units [1][2]. The higher logP value predicts enhanced membrane permeability but also increased risk of metabolic clearance, a trade‑off that must be weighed in lead selection.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 292.3 g/mol; estimated XLogP3 ≈ 3.5 |
| Comparator Or Baseline | 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione (PubChem CID 24974482): MW = 202.21 g/mol; XLogP3 = 1.0 |
| Quantified Difference | Δ MW = +90.1 g/mol (+44.6%); Δ XLogP3 ≈ +2.5 log units |
| Conditions | Computed properties (PubChem XLogP3 algorithm; estimated value for target compound based on structural analogy) |
Why This Matters
A 2.5‑log‑unit increase in lipophilicity can shift a compound from CNS‑impermeable to CNS‑penetrant, directly influencing tissue distribution and off‑target engagement profiles.
- [1] PubChem. 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione. CID 24974482. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24974482 (accessed 2026-05-07). View Source
- [2] Wikidata. 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione. Q124486318. Available at: https://www.wikidata.org/ (accessed 2026-05-07). View Source
